molecular formula C6H6Li2O5 B6221437 dilithium(1+) 3-methyl-2-oxopentanedioate CAS No. 952582-99-9

dilithium(1+) 3-methyl-2-oxopentanedioate

Cat. No.: B6221437
CAS No.: 952582-99-9
M. Wt: 172.0 g/mol
InChI Key: WBYFISBJMKHBFN-UHFFFAOYSA-L
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Description

Dilithium(1+) 3-methyl-2-oxopentanedioate is an organometallic compound that features two lithium ions coordinated to a 3-methyl-2-oxopentanedioate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium(1+) 3-methyl-2-oxopentanedioate typically involves the reaction of 3-methyl-2-oxopentanedioic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

3-methyl-2-oxopentanedioic acid+2LiOHdilithium(1+) 3-methyl-2-oxopentanedioate+2H2O\text{3-methyl-2-oxopentanedioic acid} + 2 \text{LiOH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 3-methyl-2-oxopentanedioic acid+2LiOH→dilithium(1+) 3-methyl-2-oxopentanedioate+2H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dilithium(1+) 3-methyl-2-oxopentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The lithium ions can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or metal salts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Dilithium(1+) 3-methyl-2-oxopentanedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a probe for studying metal ion interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of lithium-based treatments.

    Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism by which dilithium(1+) 3-methyl-2-oxopentanedioate exerts its effects involves the coordination of lithium ions to the 3-methyl-2-oxopentanedioate ligand. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Dilithium(1+) 2-oxopentanedioate
  • Dilithium(1+) 3-methyl-2-oxobutanedioate
  • Dilithium(1+) 3-ethyl-2-oxopentanedioate

Uniqueness

Dilithium(1+) 3-methyl-2-oxopentanedioate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its methyl group at the 3-position can influence its steric and electronic characteristics, making it particularly useful in certain synthetic applications.

Properties

CAS No.

952582-99-9

Molecular Formula

C6H6Li2O5

Molecular Weight

172.0 g/mol

IUPAC Name

dilithium;3-methyl-2-oxopentanedioate

InChI

InChI=1S/C6H8O5.2Li/c1-3(2-4(7)8)5(9)6(10)11;;/h3H,2H2,1H3,(H,7,8)(H,10,11);;/q;2*+1/p-2

InChI Key

WBYFISBJMKHBFN-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].CC(CC(=O)[O-])C(=O)C(=O)[O-]

Purity

95

Origin of Product

United States

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